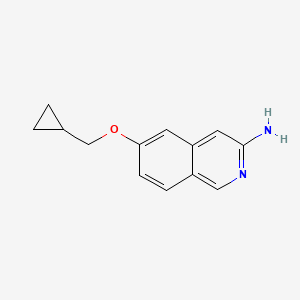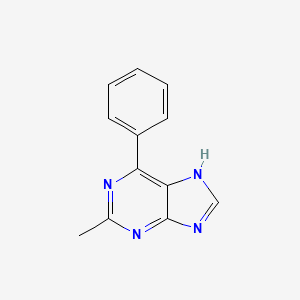
2-methyl-6-phenyl-7H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-6-phenyl-9H-purine is a purine derivative characterized by a methyl group at the 2-position and a phenyl group at the 6-position of the purine ring. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. The unique structural modifications in 2-Methyl-6-phenyl-9H-purine make it a compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-phenyl-9H-purine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-6-phenyl-9H-purine with suitable reagents to introduce the desired substituents. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods: Industrial production of 2-Methyl-6-phenyl-9H-purine may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-6-phenyl-9H-purine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic medium.
Reduction: NaBH4 in methanol.
Substitution: Halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted purine derivatives.
Scientific Research Applications
2-Methyl-6-phenyl-9H-purine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential anticancer properties and as a scaffold for drug development.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Methyl-6-phenyl-9H-purine involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes involved in nucleotide synthesis, thereby affecting DNA and RNA synthesis. The compound may also interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects .
Comparison with Similar Compounds
2,6-Diaminopurine: Another purine derivative with amino groups at positions 2 and 6.
6-Mercaptopurine: A purine analog used as an anticancer and immunosuppressive agent.
2-Aryladenine Derivatives: Compounds with aryl groups at the 2-position, studied for their receptor antagonistic properties.
Uniqueness: 2-Methyl-6-phenyl-9H-purine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and phenyl groups contribute to its lipophilicity and ability to interact with hydrophobic pockets in biological targets, making it a valuable compound in drug discovery and development .
Properties
CAS No. |
918536-91-1 |
|---|---|
Molecular Formula |
C12H10N4 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
2-methyl-6-phenyl-7H-purine |
InChI |
InChI=1S/C12H10N4/c1-8-15-10(9-5-3-2-4-6-9)11-12(16-8)14-7-13-11/h2-7H,1H3,(H,13,14,15,16) |
InChI Key |
GKIXNPISXKIZRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C2C(=N1)N=CN2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


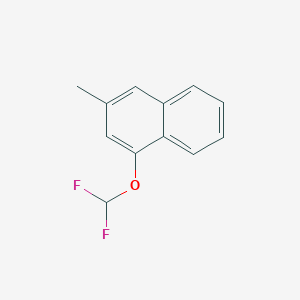

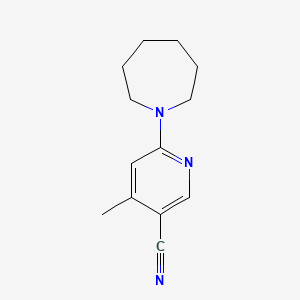

![2,4-Dioxo-1,3-diazaspiro[4.5]decane-7-carboxylic acid](/img/structure/B11892662.png)

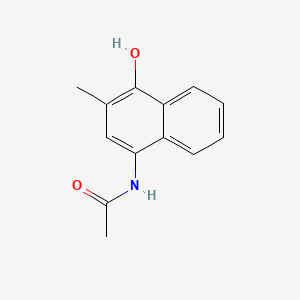



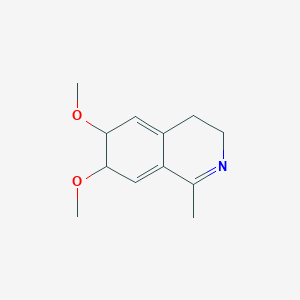
![1-benzyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B11892698.png)

